8-Amino-8-oxooctanoic acid

Descripción general

Descripción

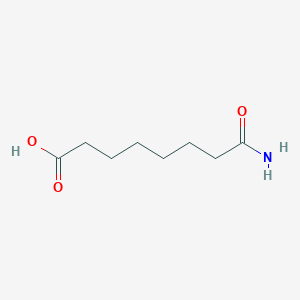

8-Amino-8-oxooctanoic acid is a molecule with potential inhibitory properties against M. tuberculosis DAPA AT . It has a molecular formula of C8H15NO3 and a molecular weight of 173.21 g/mol.

Molecular Structure Analysis

8-Amino-8-oxooctanoic acid contains a total of 26 bonds, including 11 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ketone, 1 aliphatic primary amine, and 1 hydroxyl group .Chemical Reactions Analysis

The degradation pathway of unsaturated fatty acids, such as 8-Amino-8-oxooctanoic acid, involves the formation of decanal from both fatty acids and probably from additional unsaturated lipids .Physical And Chemical Properties Analysis

Amino acids, including 8-Amino-8-oxooctanoic acid, are colorless, crystalline solids. They have a high melting point greater than 200°C and are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Aplicaciones Científicas De Investigación

1. Protein Modification

8-Amino-8-oxooctanoic acid and similar keto-containing amino acids have been utilized in genetic incorporation into proteins. This method, applied in Escherichia coli, involves using an evolved pyrrolysyl-tRNA synthetase/pylT pair. The unique reactivity of the keto group in these amino acids with specific compounds allows for site-specific labeling of proteins under mild conditions, which is highly efficient and has implications in protein engineering and biochemistry research (Huang et al., 2010).

2. HDAC Inhibition Study

The compound chlamydocin, which contains a variation of 8-Amino-8-oxooctanoic acid, has been used in studying the inhibition of histone deacetylases (HDACs). The epoxyketone moiety of this amino acid is key for the inhibition process. This research is significant for understanding the role of HDACs in gene expression and for developing potential therapeutic agents (Islam et al., 2012).

3. Fatty Acid Metabolism Analysis

8-Amino-8-oxooctanoic acid has been used in the creation of radiotracers, such as 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid. This tracer is employed for studying medium chain fatty acid metabolism in the liver, indicating its utility in medical diagnostics and research related to liver function and diseases (Lee et al., 2004).

4. Antimycobacterial Drug Design

Research on 8-Amino-8-oxooctanoic acid analogs, such as 7,8-Diaminopelargonic acid aminotransferase (DAPA AT), provides insights for designing new antimycobacterial drugs. These studies focus on the interaction between the enzyme DAPA AT and its substrates, including 8-amino-8-oxooctanoic acid, paving the way for developing new treatments for tuberculosis (Mann et al., 2009).

5. DNA Oxidative Damage Studies

8-Amino-8-oxooctanoic acid-related compounds are used in studying oxidative damage in DNA. For instance, the research on 8-Oxoguanine (8-oxo-7,8-dihydroguanine) is essential for understanding genetic mutations and diseases related to oxidative stress. These studies are pivotal in cancer research and understanding age-related genetic changes (Sakumi et al., 1993).

Safety And Hazards

Propiedades

IUPAC Name |

8-amino-8-oxooctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRWECQCBREPPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558915 | |

| Record name | 8-Amino-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-8-oxooctanoic acid | |

CAS RN |

73427-53-9 | |

| Record name | 8-Amino-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3066256.png)

![Pyrido[2,3-b][1,4]benzodioxin](/img/structure/B3066272.png)